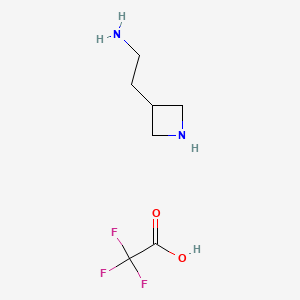

2-(3-Azetidinyl)ethanamine TFA

CAS No.:

Cat. No.: VC19927406

Molecular Formula: C7H13F3N2O2

Molecular Weight: 214.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13F3N2O2 |

|---|---|

| Molecular Weight | 214.19 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C5H12N2.C2HF3O2/c6-2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4,6H2;(H,6,7) |

| Standard InChI Key | OEDYHFIFABHBKS-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)CCN.C(=O)(C(F)(F)F)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Composition

2-(3-Azetidinyl)ethanamine TFA is a salt composed of 2-(azetidin-3-yl)ethanamine and trifluoroacetic acid. Its molecular formula is C₇H₁₃F₃N₂O₂, with a molecular weight of 214.19 g/mol . The IUPAC name, 2-(azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid, reflects its bifunctional structure: an azetidine ring linked to an ethylamine side chain, neutralized by trifluoroacetic acid (TFA). The canonical SMILES representation, C1C(CN1)CCN.C(=O)(C(F)(F)F)O, illustrates the connectivity of the azetidine ring (C1C(CN1)CCN) and the TFA counterion .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(3-Azetidinyl)ethanamine TFA involves two primary steps: (1) formation of the azetidine ring and (2) salt formation with TFA. A common method utilizes sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to deprotonate a secondary amine, followed by nucleophilic substitution with a bromoethylamine precursor. For example:

The reaction proceeds under inert conditions to prevent oxidation of the azetidine ring. Yields are optimized by controlling stoichiometry and reaction time.

Salt Formation and Purification

Trifluoroacetic acid is introduced in the final step to protonate the ethylamine group, forming the stable TFA salt. Purification typically involves recrystallization from ethanol or acetonitrile, yielding a white crystalline solid with >95% purity . Chromatographic methods (e.g., reverse-phase HPLC) are employed for analytical validation .

Chemical Reactivity and Derivative Formation

Acylation Reactions

The primary amine group in 2-(3-Azetidinyl)ethanamine TFA undergoes acylation with acyl chlorides or anhydrides under basic conditions. For instance, reaction with acetyl chloride in the presence of triethylamine yields N-acetyl-2-(3-azetidinyl)ethanamine, a potential prodrug candidate:

Applications in Medicinal Chemistry

Drug Discovery and Target Binding

The azetidine moiety’s conformational rigidity and small ring size make it an effective bioisostere for piperidine or pyrrolidine in drug design. For example, azetidine-containing compounds inhibit Cathepsin S, a protease implicated in atherosclerosis and tumor metastasis . By mimicking the transition state of peptide hydrolysis, azetidine derivatives enhance binding affinity and selectivity .

Bioavailability and Pharmacokinetics

The TFA salt improves aqueous solubility, facilitating oral bioavailability and blood-brain barrier penetration. Preliminary studies on related azetidines report moderate plasma half-lives (t₁/₂ = 2–4 hours) and low cytochrome P450 inhibition, suggesting favorable pharmacokinetic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume